4,4',5,5'-Tetramethyl-2,2'-bipyridine
Overview
Description
4,4’,5,5’-Tetramethyl-2,2’-bipyridine is an organic compound with the molecular formula C14H16N2. It is a derivative of bipyridine, where the hydrogen atoms at the 4, 4’, 5, and 5’ positions are replaced by methyl groups. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry and catalysis .
Mechanism of Action
Target of Action
It’s known to interact with metal ions, particularly nickel (ni) and copper (cu), forming complexes .
Mode of Action
The compound interacts with its targets through ligand exchange reactions. For instance, in a study involving nickel, it was found that Me2bpy participates in ligand exchange reactions with nickel complexes in both THF and DMF solutions .
Pharmacokinetics
Its molecular weight is 212.29 g/mol, which typically allows for good absorption and distribution.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Me2bpy. For instance, the rate of ligand exchange reactions involving Me2bpy and nickel complexes was found to be dependent on the solvent used, with different kinetics observed in THF and DMF .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . The reaction proceeds efficiently, yielding the desired bipyridine derivative.
Industrial Production Methods
While specific industrial production methods for 4,4’,5,5’-Tetramethyl-2,2’-bipyridine are not extensively documented, the general approach involves large-scale coupling reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the production of significant quantities of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,4’,5,5’-Tetramethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’,5,5’-Tetramethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological systems, particularly in the study of metal-protein interactions.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without methyl substitutions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4 and 4’ positions.
4,4’,6,6’-Tetramethyl-2,2’-bipyridine: Another derivative with methyl groups at the 4, 4’, 6, and 6’ positions.
Uniqueness
4,4’,5,5’-Tetramethyl-2,2’-bipyridine is unique due to its specific substitution pattern, which affects its electronic properties and steric hindrance. This makes it particularly effective in forming stable complexes with certain metal ions, which can be advantageous in catalytic applications and material science .
Properties
IUPAC Name |
2-(4,5-dimethylpyridin-2-yl)-4,5-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-13(15-7-11(9)3)14-6-10(2)12(4)8-16-14/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNVVQFRWNXBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C2=NC=C(C(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361489 | |
Record name | 4,4',5,5'-tetramethyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-35-2 | |
Record name | 4,4',5,5'-tetramethyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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